[4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone
Description
[4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone is a complex organic compound that features a piperidine ring, a phenyl group, and a dimethylpyrimidine moiety
Properties
IUPAC Name |
[4-[[(4,5-dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-12-20-19(22-15(14)2)21-13-16-6-8-17(9-7-16)18(24)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSIFIHJYKWQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)NCC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone typically involves multiple steps. One common method involves the initial formation of the dimethylpyrimidine moiety, followed by its attachment to a phenyl group through an amine linkage. The final step involves the incorporation of the piperidine ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Purification methods like crystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
[4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, [4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for various diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of [4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminoimidazole Derivatives: These compounds share a similar pyrimidine structure and are known for their antiviral and anticancer activities.
Sulfonamido Moiety Compounds: These compounds contain a sulfonamido group and exhibit antibacterial properties.
Uniqueness
What sets [4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone apart is its unique combination of a piperidine ring, phenyl group, and dimethylpyrimidine moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
